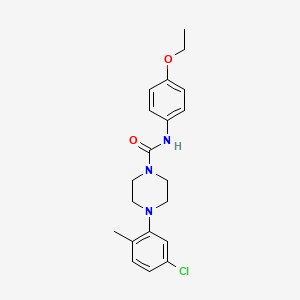

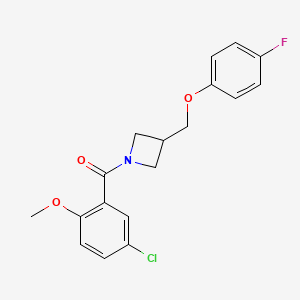

![molecular formula C13H9N3O2S B2358179 (4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one CAS No. 78666-78-1](/img/structure/B2358179.png)

(4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and yields.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include understanding its reactivity, stability, and the products it forms during chemical reactions .Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, redox potential, and reactivity with common reagents .Aplicaciones Científicas De Investigación

Antimicrobial Properties

Compounds related to (4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one have demonstrated potent antimicrobial properties. For instance, a series of related thiazolidin-4-ones showed significant inhibitory activity against various Gram-positive and Gram-negative bacteria (Reddy et al., 2010).

Synthesis of Dihydropyridine Derivatives

The compound and its derivatives have been used in the synthesis of 1,4-dihydropyridine derivatives, which are important in various chemical reactions (Stanovnik et al., 2002).

Spectroscopic and Thermodynamic Analysis

Spectroscopic and thermodynamic properties of similar compounds have been explored, utilizing Hartree Fock Theory and Density Functional Theory, revealing insights into the stability and charge transfer within these molecules (Uppal et al., 2019).

Corrosion Inhibition

Derivatives of thiazoles, closely related to the compound , have been studied as corrosion inhibitors for mild steel in acidic solutions, demonstrating the compound's potential in industrial applications (Quraishi & Sharma, 2005).

Anticonvulsant Screening

Triazole incorporated thiazoles, similar to the compound, have been synthesized and screened for anticonvulsant activity, showing significant results in various seizure models (Siddiqui & Ahsan, 2010).

Synthesis and Anti-Bacterial Study of Related Compounds

Compounds closely related to this compound have been synthesized and analyzed for their antibacterial activity, showcasing their potential in medical and pharmaceutical research (Suthar et al., 2009).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-phenyl-4-[(E)-1,3-thiazol-2-yliminomethyl]-1,3-oxazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c17-12-10(8-15-13-14-6-7-19-13)16-11(18-12)9-4-2-1-3-5-9/h1-8,17H/b15-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUIPEONHVWAJQ-OVCLIPMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=N/C3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301199887 |

Source

|

| Record name | 2-Phenyl-4-[(2-thiazolylamino)methylene]-5(4H)-oxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78666-78-1 |

Source

|

| Record name | 2-Phenyl-4-[(2-thiazolylamino)methylene]-5(4H)-oxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2358097.png)

![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2358105.png)

![Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2358107.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2358114.png)

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide](/img/structure/B2358118.png)